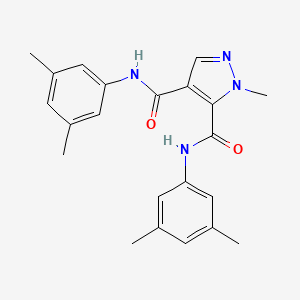![molecular formula C18H15N5O2 B4371115 5-(1-ethyl-1H-pyrazol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4371115.png)
5-(1-ethyl-1H-pyrazol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
説明
5-(1-ethyl-1H-pyrazol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, commonly known as EPPPA, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. EPPPA is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.
作用機序
EPPPA exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. EPPPA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. EPPPA also inhibits the activity of various protein kinases, including mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K), which play important roles in cell signaling and survival.
Biochemical and Physiological Effects:
EPPPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. EPPPA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, EPPPA has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using EPPPA in lab experiments is its potent biological activity and unique mechanism of action. EPPPA has been shown to have anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for various research applications. However, one of the limitations of using EPPPA in lab experiments is its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on EPPPA, including further studies on its mechanism of action and potential use in various disease models. Additionally, studies on the pharmacokinetics and pharmacodynamics of EPPPA are needed to determine the optimal dosage and administration route for potential clinical use. Furthermore, studies on the potential side effects and toxicity of EPPPA are needed to ensure its safety for human use. Overall, EPPPA shows great potential as a novel therapeutic agent for various diseases and warrants further investigation.
科学的研究の応用
EPPPA has been extensively studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and inflammation. Studies have shown that EPPPA exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. EPPPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, EPPPA has been studied for its potential use in treating various inflammatory conditions, including arthritis and inflammatory bowel disease.
特性
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-22-15(8-9-19-22)14-10-16(18(24)25)23-17(20-14)11-13(21-23)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXIBPTXLWVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371037.png)
![1-(3-chlorobenzyl)-4-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}piperazine](/img/structure/B4371049.png)
![N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4371054.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4371071.png)

![1-allyl-7-(2-fluorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371090.png)
![2-mercapto-1-(2-methoxyethyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371100.png)
![1-allyl-2-mercapto-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371101.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371103.png)
![1-allyl-2-mercapto-4-oxo-7-(3-pyridinyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371107.png)
![5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4371114.png)
![5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4371117.png)
![3-bromo-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4371121.png)
![methyl 6-(1-ethyl-1H-pyrazol-5-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4371125.png)